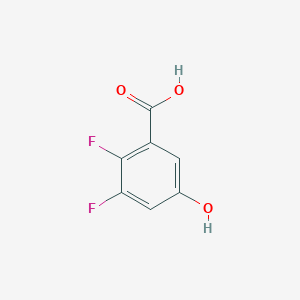

2,3-Difluoro-5-hydroxybenzoic acid

Description

The exact mass of the compound 2,3-Difluoro-5-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Difluoro-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGVHUUHCKECKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650156 | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-51-1 | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749230-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 749230-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient synthetic pathway to 2,3-Difluoro-5-hydroxybenzoic acid, a valuable fluorinated building block in medicinal chemistry and drug development. The elucidated two-step synthesis commences with the commercially available starting material, 2,3-difluoroanisole. The core of the synthesis involves a highly regioselective directed ortho-metalation (DoM) followed by carboxylation to yield the key intermediate, 2,3-difluoro-5-methoxybenzoic acid. Subsequent demethylation provides the target molecule. This guide provides a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy, grounded in established principles of organic chemistry.

Introduction: The Significance of Fluorinated Aromatic Scaffolds

Fluorine-containing organic molecules have become increasingly vital in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can profoundly and beneficially alter its physicochemical and biological properties. These modifications can include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,3-Difluoro-5-hydroxybenzoic acid, with its specific substitution pattern of two vicinal fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, represents a versatile scaffold for the synthesis of complex and potentially bioactive compounds. The hydroxyl and carboxylic acid groups provide convenient handles for further chemical derivatization, making this molecule a valuable starting point for the construction of novel drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of 2,3-Difluoro-5-hydroxybenzoic acid suggests a logical disconnection at the C-O bond of the hydroxyl group and the C-C bond of the carboxylic acid. This leads back to a simpler, commercially available starting material, 2,3-difluoroanisole.

The forward synthetic strategy is therefore designed as a two-step process:

-

Directed ortho-Metalation and Carboxylation: The methoxy group of 2,3-difluoroanisole will be utilized as a directing metalation group (DMG) to achieve regioselective lithiation at the C6 position. The resulting aryllithium intermediate will be quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group, yielding 2,3-difluoro-5-methoxybenzoic acid.

-

Demethylation: The methyl ether of the intermediate will be cleaved to unveil the target hydroxyl group, affording 2,3-Difluoro-5-hydroxybenzoic acid.

This approach is advantageous due to the high regioselectivity afforded by the directed ortho-metalation and the reliability of the subsequent functional group transformations.

Experimental Section

Materials and Methods

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the success of the ortho-metalation step. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. n-Butyllithium (n-BuLi) solution in hexanes should be titrated prior to use. All reactions should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

Step 1: Synthesis of 2,3-Difluoro-5-methoxybenzoic acid

This step involves the directed ortho-metalation of 2,3-difluoroanisole followed by carboxylation.

Reaction Scheme:

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-difluoroanisole (1.0 eq.) and freshly distilled anhydrous THF (to make a 0.5 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

In a separate flask, crush an excess of dry ice into a fine powder.

-

Rapidly transfer the reaction mixture via cannula onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M HCl (aq.) until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-difluoro-5-methoxybenzoic acid as a white solid.

Mechanistic Rationale:

The methoxy group in 2,3-difluoroanisole acts as a powerful directing metalation group. The lone pair of electrons on the oxygen atom coordinates to the Lewis acidic lithium ion of the n-butyllithium, bringing the butyl anion in close proximity to the ortho protons. Deprotonation occurs preferentially at the C6 position due to the combined directing effect of the methoxy group and the electronic influence of the fluorine atoms. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO2. Subsequent protonation during the acidic workup yields the carboxylic acid.

Step 2: Synthesis of 2,3-Difluoro-5-hydroxybenzoic acid

This final step involves the cleavage of the aryl methyl ether to yield the desired phenol.

Reaction Scheme:

Experimental Protocol:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-difluoro-5-methoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) (to make a 0.2 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of boron tribromide (BBr3) in DCM (1.2 eq.) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2,3-Difluoro-5-hydroxybenzoic acid as a crystalline solid.

Mechanistic Rationale:

Boron tribromide is a strong Lewis acid that readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond and facilitates a nucleophilic attack by a bromide ion on the methyl group in an SN2 fashion, leading to the formation of methyl bromide and a borate ester intermediate. The subsequent aqueous workup hydrolyzes the borate ester to liberate the free hydroxyl group of the final product.[1][2][3]

Data Summary

| Step | Reactant | Product | Reagents and Conditions | Typical Yield |

| 1 | 2,3-Difluoroanisole | 2,3-Difluoro-5-methoxybenzoic acid | 1. n-BuLi, THF, -78 °C; 2. CO2 (s); 3. H3O+ | 70-85% |

| 2 | 2,3-Difluoro-5-methoxybenzoic acid | 2,3-Difluoro-5-hydroxybenzoic acid | BBr3, DCM, 0 °C to rt | 85-95% |

Visualizing the Synthesis Workflow

Caption: Overall synthetic workflow for 2,3-Difluoro-5-hydroxybenzoic acid.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of 2,3-Difluoro-5-hydroxybenzoic acid from the readily available starting material 2,3-difluoroanisole. The key transformations, directed ortho-metalation and BBr3-mediated demethylation, are well-established and high-yielding reactions in organic synthesis. The detailed experimental protocols and mechanistic discussions provided herein offer a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the reliable preparation of this valuable fluorinated building block for further synthetic applications.

References

[4] Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link] [5] McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. [Link] [6] Magnier, E., Maddaluno, J., & Oulyadi, H. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S-Trifluoromethyl Sulfoximine Reveal Why a Directed ortho-Lithiation Requires an Excess of n-BuLi. Angewandte Chemie International Edition, 61(51), e202212345. [Link] [7] Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research. [Link] [8] Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chemical Reviews, 90(6), 879-933. [Link] [9] Fleming, F. F., & Yao, L. (2003). Directed ortho Metalation. In Organic Reactions (Vol. 60). John Wiley & Sons, Inc. [10] CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (2016). [11] Yoo, W.-J., & Li, C.-J. (2015). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. HETEROCYCLES, 90(2), 1196. [Link] [12] Wang, S., Larrosa, I., Yorimitsu, H., & Perry, G. J. P. (2023). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling. Angewandte Chemie International Edition, 62(14), e202218371. [Link] [13] Li, S., Miao, B., Yuan, W., & Ma, S. (2013). Carbometalation-Carboxylation of 2,3-Allenols with Carbon Dioxide: A Dramatic Effect of Halide Anion. Organic Letters, 15(5), 977–979. [Link] [1] Organic Syntheses Procedure for 3,3'-dihydroxybiphenyl. [Link] [14] PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link] [15] PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link] [16] CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). [2] Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link] [17] ResearchGate. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link] [3] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PubMed. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]

- 8. reddit.com [reddit.com]

- 9. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 14. baranlab.org [baranlab.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 17. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2,3-Difluoro-5-hydroxybenzoic Acid Derivatives and Analogs

Executive Summary: The Fluorine Advantage

In the landscape of modern drug discovery, 2,3-difluoro-5-hydroxybenzoic acid (CAS 749230-51-1) represents a high-value scaffold, distinguished by its specific substitution pattern. Unlike its more common 2,4-difluoro or 3,5-difluoro isomers, the 2,3-vicinal difluoro motif offers unique electronic and steric properties that are critical for fine-tuning ligand-protein interactions.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthesis, derivatization logic, and application in fragment-based drug discovery (FBDD). The presence of the 5-hydroxyl group provides a versatile handle for etherification, while the 2,3-difluoro core enhances metabolic stability by blocking the oxidation-prone ortho and meta positions, effectively directing metabolic clearance away from the aromatic ring.

Chemical Architecture & Properties[1][2][3]

Understanding the physicochemical profile of this molecule is prerequisite to its application in SAR (Structure-Activity Relationship) studies.

Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₇H₄F₂O₃ | Low MW (174.10 g/mol ) makes it an ideal fragment. |

| pKa (COOH) | ~3.2 - 3.5 (Est.) | The electron-withdrawing fluorine atoms (inductive effect) increase acidity compared to benzoic acid (pKa 4.2), improving solubility at physiological pH. |

| LogP | ~1.6 | Moderate lipophilicity allows for membrane permeability while maintaining aqueous solubility. |

| H-Bond Donors | 2 (COOH, OH) | Critical for active site anchoring. |

| H-Bond Acceptors | 4 (C=O, OH, F, F) | Fluorine acts as a weak acceptor; the carbonyl and hydroxyl are primary interaction points. |

| Electronic Effect | Vicinal Difluoro (2,3) | Creates a strong local dipole moment; reduces electron density in the ring, making the 5-OH more acidic (phenolic pKa ~8-9). |

Structural Significance

The 2,3-difluoro substitution creates a "metabolic shield." In non-fluorinated benzoic acids, the 2,3-positions are susceptible to P450-mediated hydroxylation. Fluorine substitution blocks these sites. Furthermore, the 5-hydroxy group is meta to the carboxylic acid, a geometry often exploited to mimic natural ligands or to bridge distinct hydrophobic pockets in a kinase active site.

Strategic Synthesis Protocol

While various routes exist, the most robust and scalable protocol for 2,3-difluoro-5-hydroxybenzoic acid relies on the Nitration-Reduction-Diazotization sequence starting from commercially available 2,3-difluorobenzoic acid. This route avoids expensive transition metal catalysts and uses standard reagents.

Validated Synthetic Pathway

Step 1: Regioselective Nitration

-

Reagents: Fuming HNO₃, conc. H₂SO₄.

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Regiochemistry: The -COOH group is a meta-director. The F-2 atom is an ortho/para-director (directing to C-3 and C-5). The F-3 atom directs to C-2, C-4, C-6. The convergence of directing effects (COOH

5; F-2

Step 2: Reduction

-

Reagents: H₂, Pd/C (10%) in MeOH or Fe/HCl.

-

Outcome: Conversion of the nitro group to an aniline (amine).

Step 3: Diazotization and Hydrolysis (The Sandmeyer-type Hydroxylation)

-

Reagents: NaNO₂, H₂SO₄ (aq), followed by heating in H₂O/H₂SO₄.

-

Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water (

-like mechanism on the aryl cation).

Visualization of Synthesis Logic

Figure 1: Step-wise synthetic pathway for the production of 2,3-difluoro-5-hydroxybenzoic acid utilizing classical aromatic substitution chemistry.

Derivatization & Functionalization Strategies

Once the scaffold is synthesized, it serves as a "hub" for divergent synthesis. The chemical orthogonality between the carboxylic acid (electrophile precursor) and the phenol (nucleophile) allows for sequential functionalization.

The "Divide and Conquer" Approach

-

Phenolic -OH Modification (The "Tail"):

-

Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

-

Purpose: To attach solubilizing groups (e.g., PEG chains), lipophilic tails, or heterocycles.

-

Conditions:

or -

Note: The electron-deficient ring makes the phenoxide less nucleophilic than phenol; stronger bases or higher temperatures may be required.

-

-

Carboxylic Acid Modification (The "Head"):

-

Reaction: Amide coupling or Esterification.

-

Purpose: To bind to the hinge region of kinases or interact with specific residues (e.g., Lys, Arg).

-

Conditions:

. -

Note: The ortho-fluorine (F-2) exerts a steric and electronic effect, potentially slowing down coupling. Acid chlorides (using

) are often preferred over carbodiimides for difficult couplings.

-

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.

Experimental Protocols

Protocol A: Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid (Lab Scale)

Safety Warning: Work with fuming nitric acid and diazonium salts requires a fume hood, blast shield, and proper PPE. Diazonium salts can be explosive if allowed to dry.

-

Nitration:

-

Reduction:

-

Hydroxylation:

-

Dissolve the amine (3.0 g) in 15%

(30 mL). Cool to 0°C. -

Add

(1.2 eq) in water dropwise. Stir 20 min. -

Transfer the diazonium solution dropwise into a boiling solution of 50%

(20 mL). -

Reflux for 30 min. Cool. Extract with Ethyl Acetate (3x).[4]

-

Purification: Recrystallize from water/ethanol or purify via column chromatography (DCM:MeOH).

-

Protocol B: General Amide Coupling (Derivatization)

-

Dissolve 2,3-difluoro-5-hydroxybenzoic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate acid.

-

Add the amine (

, 1.1 eq). -

Stir at RT for 4-12 h. Monitor by LC-MS.

-

Note: If the 5-OH interferes, protect it as a benzyl ether (Bn) or silyl ether (TBS) prior to coupling, then deprotect.

Applications in Drug Discovery[2][5]

Fragment-Based Drug Discovery (FBDD)

This scaffold is an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.

-

Target Class: Anti-apoptotic proteins (e.g., Mcl-1, Bfl-1).[5]

-

Mechanism: The carboxylic acid mimics Asp/Glu interactions, while the hydrophobic fluorinated ring occupies shallow hydrophobic pockets.

Bioisosteric Replacement

The 2,3-difluorophenyl motif is often used as a bioisostere for a carbonyl group or a pyridine ring. The fluorine atoms create a dipole that can mimic the electrostatic environment of a heterocyclic nitrogen without the associated desolvation penalty.

Antibacterial Agents

Analogs of this acid are precursors to quinolones and naphthyridones . The 5-hydroxy group allows for the introduction of novel side chains that can overcome resistance mechanisms in MRSA or Pseudomonas strains.

References

-

National Institutes of Health (NIH). (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Retrieved from [Link]

-

ResearchGate. (2026). Practical synthesis of fluoro-hydroxybenzoic acid derivatives. Retrieved from [Link]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. youtube.com [youtube.com]

- 3. preprints.org [preprints.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Solid-State Architecture & Characterization: 2,3-Difluoro-5-hydroxybenzoic Acid

Executive Summary

2,3-Difluoro-5-hydroxybenzoic acid represents a critical fluorinated scaffold in medicinal chemistry, particularly as a bioisostere in kinase inhibitors and quinolone antibiotics. Its solid-state behavior is governed by a competition between classical hydrogen bonding (carboxylic acid dimerization) and weak fluorine-mediated contacts (

This technical guide provides a rigorous framework for the structural elucidation and solid-state characterization of this compound. Given that specific unit cell parameters for this isomer are often proprietary or dependent on specific solvates, this guide utilizes the crystallographically solved 3,4-difluoro-2-hydroxybenzoic acid as a homologous reference model to establish the expected supramolecular synthons and lattice architecture.

Part 1: Molecular Context & Supramolecular Expectations[1]

The Fluorine Effect in Crystal Packing

The introduction of fluorine atoms at the 2- and 3-positions creates a unique electrostatic landscape. Unlike hydrogen, fluorine is a weak hydrogen bond acceptor but a strong driver of close packing due to its high electronegativity and low polarizability.

-

Lipophilicity & Packing: The difluoro-substitution increases the lipophilicity of the aromatic ring, often leading to "fluorine-segregated" stacking where fluorinated regions align to minimize repulsion from polar domains.

-

Conformational Locking: The F atom at the 2-position (ortho to COOH) often forces the carboxyl group out of planarity with the benzene ring to minimize steric clash, or conversely, locks it via an intramolecular

contact (though less likely than

Primary Supramolecular Synthons

Based on homologous structures (e.g., 3,4-difluoro-2-hydroxybenzoic acid), the crystal structure of the 2,3-difluoro-5-hydroxy isomer is predicted to be dominated by the following hierarchy of interactions:

| Interaction Type | Motif Symbol | Description | Energy Strength |

| Carboxylic Acid Dimer | Centrosymmetric homodimer formed by two COOH groups. The dominant anchor of the lattice. | Strong (>40 kJ/mol) | |

| Hydroxyl Networking | The 5-OH group acts as a lateral donor, likely bridging acid dimers into 2D sheets. | Medium (15-25 kJ/mol) | |

| Fluorine Contacts | Weak directional forces that stabilize the stacking of 2D sheets into 3D architecture. | Weak (<10 kJ/mol) | |

| -- | Offset face-to-face stacking of the electron-deficient fluorinated rings. | Weak (Dispersion) |

Structural Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal lattice from the molecular building block.

Figure 1: Hierarchical assembly of the supramolecular architecture.

Part 2: Comprehensive Crystallization Protocol

Obtaining single crystals of fluorinated hydroxybenzoic acids requires balancing the solubility of the hydroxyl group with the hydrophobicity of the fluorinated ring.

Solvent Selection Matrix[2]

-

Good Solvents (High Solubility): Methanol, Ethanol, THF, Acetone.

-

Anti-Solvents (Low Solubility): Hexane, Toluene, Chloroform.

-

Target: A binary system is recommended to control supersaturation.

Growth Method: Slow Evaporation vs. Vapor Diffusion

Method A: Slow Evaporation (Recommended for initial screening)

-

Dissolve 20 mg of 2,3-difluoro-5-hydroxybenzoic acid in 2 mL of Methanol/Water (9:1) .

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

-

Cover with parafilm and poke 3-5 small holes.

-

Store in a vibration-free environment at 20°C.

Method B: Vapor Diffusion (Recommended for high-quality single crystals)

-

Inner Vial: Dissolve 15 mg of compound in 1 mL THF .

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexane .

-

Seal the outer jar tightly.

Part 3: Structural Elucidation Workflow

Once crystals are obtained, the following workflow ensures rigorous characterization compliant with publication standards (e.g., Acta Crystallographica or Crystal Growth & Design).

Single Crystal X-Ray Diffraction (SC-XRD)

-

Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

-

Temperature: Collect data at 100 K (cryostream). Fluorine atoms have high thermal motion; low temperature is non-negotiable for resolving disorder.

-

Data Strategy:

-

Target Resolution: 0.75 Å or better.

-

Redundancy: >4.0 to ensure accurate intensity statistics.

-

-

Refinement (SHELXL):

-

Locate F atoms early. If electron density is smeared, consider rotational disorder of the phenyl ring or F/H site exchange (less likely in 2,3-positions but possible).

-

Refine H-atoms on Oxygen (COOH and OH) freely if data quality permits, or use DFIX restraints based on neutron diffraction standards.

-

Powder X-Ray Diffraction (PXRD) - Phase Purity

A single crystal represents only one particle. PXRD confirms the bulk material matches the single crystal structure.

-

Simulated Pattern: Generate a theoretical PXRD pattern from the SC-XRD .cif file (using Mercury or Olex2).

-

Experimental: Scan bulk sample (Cu K

, -

Validation: Overlay experimental and simulated patterns. Any extra peaks indicate polymorphs or impurities.

Characterization Logic Flow

Figure 2: The structural elucidation workflow from synthesis to validated model.

Part 4: Engineering Implications

Solubility & Bioavailability

The crystal density and packing efficiency directly correlate with aqueous solubility.

-

High Melting Point Warning: If the

dimers form a highly planar, stacked sheet (facilitated by the 2,3-F substitution), the lattice energy will be high, leading to low aqueous solubility . -

Mitigation: If solubility is poor, disrupt the packing by forming co-crystals with co-formers like proline, nicotinamide, or piperazine, which break the homodimer and introduce more soluble heterosynthons.

Comparative Lattice Metrics (Reference)

While the exact metrics for the 2,3-5 isomer are to be determined by the user, the 3,4-difluoro-2-hydroxybenzoic acid serves as the closest benchmark.

| Parameter | Reference Value (3,4-isomer) [1] | Implication for 2,3-isomer |

| Space Group | Likely | |

| Z (Molecules/Cell) | 4 | Expect Z=4 (1 molecule per asymmetric unit). |

| Density | ~1.70 g/cm³ | High density due to F atoms; indicates stable packing. |

| H-Bond Motif | Intramolecular | 2,3-isomer lacks intramolecular H-bond geometry; expect intermolecular networking. |

References

-

Crystal Structure of 3,4-Difluoro-2-hydroxybenzoic Acid. Source: National Institutes of Health (PMC) / Acta Crystallographica. Context: Defines the

dimer and sheet packing in closely related fluorinated salicylates. URL:[Link] -

Supramolecular Synthons in Fluorinated Benzoic Acids. Source: MDPI / Molecules. Context: Analysis of hydrogen bonding and fluorine interactions in benzoic acid derivatives. URL:[Link]

-

Synthesis and Characterization of Fluorinated Hydroxybenzoic Acids. Source: ResearchGate / SAGE Journals. Context: Synthetic routes and characterization data for 2,4-difluoro-5-hydroxybenzoic acid analogs. URL:[Link]

-

Polymorphism and Crystal Engineering of Fluorinated Aromatics. Source: American Chemical Society (Crystal Growth & Design). Context: General principles of how fluorine substitution alters crystal packing (The "Fluorine Effect"). URL:[Link](Journal Landing Page for General Methodology)

Sources

spectroscopic data for 2,3-Difluoro-5-hydroxybenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-hydroxybenzoic Acid

Foreword: A Predictive and Practical Framework

For researchers and professionals in drug development, the precise structural elucidation of novel or specialized chemical entities is a foundational requirement. 2,3-Difluoro-5-hydroxybenzoic acid represents a class of fluorinated aromatic compounds with significant potential as a scaffold or intermediate in medicinal chemistry. The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making a comprehensive understanding of its structure paramount.

This guide addresses the spectroscopic characterization of 2,3-Difluoro-5-hydroxybenzoic acid. Due to the limited availability of published, peer-reviewed spectral data for this specific molecule, this document adopts the perspective of a senior application scientist. It provides a robust, predictive analysis based on first principles and data from structurally analogous compounds, coupled with detailed, field-proven protocols for acquiring and interpreting the necessary data. Our objective is not merely to present data but to equip the researcher with the causal logic and experimental framework required to perform a self-validating structural confirmation.

Molecular Structure and Physicochemical Properties

2,3-Difluoro-5-hydroxybenzoic acid (C₇H₄F₂O₃) is a polysubstituted benzene ring containing a carboxylic acid group, a hydroxyl group, and two vicinal fluorine atoms. This specific arrangement of electron-withdrawing (fluorine, carboxylic acid) and electron-donating (hydroxyl) groups dictates its chemical reactivity and presents a unique spectroscopic signature.

Caption: Molecular structure of 2,3-Difluoro-5-hydroxybenzoic acid.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄F₂O₃ | PubChem[1] |

| Monoisotopic Mass | 174.01285 Da | PubChem[1] |

| Physical State | Powder | Apollo Scientific[2] |

| Melting Point | 180-185 °C | Apollo Scientific[2] |

| CAS Number | 749230-51-1* | Apollo Scientific[2] |

| InChIKey | UHGVHUUHCKECKJ-UHFFFAOYSA-N | PubChem[1] |

*Note: The CAS number provided by some suppliers may be for internal tracking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will contain two signals corresponding to H-4 and H-6. The acidic protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets, the positions of which are highly dependent on concentration and residual water content.

-

Causality: The electronic environment dictates the chemical shift. H-6 is ortho to the electron-withdrawing carboxylic acid group, while H-4 is ortho to the electron-donating hydroxyl group (and meta to the carboxylic acid). Both protons experience complex splitting patterns due to coupling with each other (H-H) and with the fluorine atoms (H-F).

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | 7.3 - 7.5 | ddd | ⁴J(H6-H4) ≈ 2-3 Hz; ⁴J(H6-F2) ≈ 4-6 Hz; ⁵J(H6-F3) ≈ 1-2 Hz |

| H-4 | 7.0 - 7.2 | ddd | ⁴J(H4-H6) ≈ 2-3 Hz; ⁴J(H4-F3) ≈ 8-10 Hz; ⁵J(H4-F2) ≈ 1-2 Hz |

| -OH | 9.5 - 10.5 | br s | - |

| -COOH | 12.5 - 13.5 | br s | - |

-

Expert Insight: The magnitude of the through-space H-F coupling constants is a key diagnostic tool. The four-bond coupling (⁴J) between H-4 and F-3 is expected to be significantly larger than the other H-F couplings due to their spatial proximity.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The spectrum will show seven distinct signals. The carbons directly attached to fluorine will appear as doublets with large one-bond coupling constants (¹JCF), providing definitive assignments.

-

Causality: The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents. The fluorine atoms cause a dramatic upfield shift for the carbons they are attached to (C-2, C-3) but a downfield shift for the ortho and para positions. C-F coupling is transmitted through bonds, with its magnitude decreasing with the number of intervening bonds.

Table 3: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

| Carbon | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | 165 - 168 | s | - |

| C-3 | 150 - 153 | dd | ¹J(C3-F3) ≈ 240-250; ²J(C3-F2) ≈ 10-15 |

| C-2 | 148 - 151 | dd | ¹J(C2-F2) ≈ 240-250; ²J(C2-F3) ≈ 10-15 |

| C-5 | 145 - 148 | t | ³J(C5-F3) ≈ 3-5; ⁴J(C5-F2) ≈ 3-5 |

| C-1 | 118 - 122 | t | ²J(C1-F2) ≈ 4-6; ³J(C1-F3) ≈ 4-6 |

| C-6 | 115 - 118 | d | ³J(C6-F2) ≈ 3-5 |

| C-4 | 112 - 115 | d | ²J(C4-F3) ≈ 20-25 |

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆)

¹⁹F NMR is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected, as F-2 and F-3 are chemically non-equivalent.

-

Causality: The chemical shifts of fluorine are highly sensitive to their electronic environment. The two fluorine atoms will couple to each other, resulting in a doublet for each signal. Further coupling to aromatic protons will add fine structure. Typical chemical shifts for fluorine atoms on aromatic rings are between -110 and -180 ppm[3].

Table 4: Predicted ¹⁹F NMR Chemical Shifts and Couplings

| Fluorine | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | -135 to -145 | dd | ³J(F2-F3) ≈ 20-22 Hz; ⁴J(F2-H6) ≈ 4-6 Hz |

| F-3 | -140 to -150 | dd | ³J(F2-F3) ≈ 20-22 Hz; ⁴J(F3-H4) ≈ 8-10 Hz |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data suitable for structural confirmation.

-

Sample Preparation: a. Weigh approximately 10-15 mg of 2,3-Difluoro-5-hydroxybenzoic acid directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids and for its ability to slow the exchange of acidic protons, allowing for their observation. c. Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes. b. Lock onto the deuterium signal of the DMSO-d₆. c. Perform automated or manual shimming to optimize magnetic field homogeneity. Aim for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition: a. Acquire a standard single-pulse ¹H spectrum. b. Set the spectral width to cover a range of -2 to 16 ppm. c. Use a 30-degree pulse angle and a relaxation delay (d1) of 2 seconds. d. Acquire 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Switch the probe to the ¹³C channel. b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Set the spectral width to cover 0 to 200 ppm. d. Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is an insensitive nucleus.

-

¹⁹F NMR Acquisition: a. Switch the probe to the ¹⁹F channel. b. A standard proton-decoupled single-pulse experiment is typically sufficient. c. Set the spectral width to cover a range appropriate for aromatic fluorines (e.g., -100 to -200 ppm). d. Acquire 64-128 scans.

-

Data Processing: a. Apply Fourier transformation to all acquired FIDs. b. Perform phase correction and baseline correction. c. Calibrate the spectra: For ¹H and ¹³C, reference the residual DMSO peak to 2.50 ppm and 39.52 ppm, respectively. For ¹⁹F, an external standard like CFCl₃ (0 ppm) is the absolute reference, though internal referencing to a known fluorinated compound can also be used. d. Integrate the signals and analyze the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

-

Causality: Specific covalent bonds vibrate at characteristic frequencies. The presence of hydroxyl, carbonyl, and carbon-fluorine bonds will give rise to strong, diagnostic absorption bands.

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | Characteristic broad absorption due to extensive hydrogen bonding of the carboxylic acid dimer. |

| 3200 - 3500 | O-H stretch (Phenolic) | Broad, Medium | Phenolic hydroxyl group, also involved in hydrogen bonding. |

| 1680 - 1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl of an aromatic carboxylic acid. Position is sensitive to hydrogen bonding. |

| 1580 - 1620 | C=C stretch (Aromatic Ring) | Medium-Strong | Aromatic ring skeletal vibrations. |

| 1200 - 1300 | C-O stretch | Strong | Stretching of the C-O bonds in the carboxylic acid and phenol groups. |

| 1100 - 1200 | C-F stretch | Strong | Aryl-fluorine bond vibrations are typically strong and found in this region. |

Experimental Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid 2,3-Difluoro-5-hydroxybenzoic acid powder onto the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure firm contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry determines the compound's molecular weight and provides structural clues through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Causality: In an electrospray ionization (ESI) source, the molecule is gently ionized, typically by deprotonation in negative ion mode ([M-H]⁻) or protonation in positive ion mode ([M+H]⁺). The resulting molecular ion can then be fragmented by collision-induced dissociation (CID), with weaker bonds breaking preferentially.

Table 6: Predicted Mass Spectrometry Data (ESI)

| Ion | Adduct | Predicted m/z (Monoisotopic) | Source |

|---|---|---|---|

| Molecular Ion | [M-H]⁻ | 173.00557 | PubChem[1] |

| [M+H]⁺ | 175.02013 | PubChem[1] | |

| Key Fragments | [M-H-CO₂]⁻ | 129.01565 | Loss of carbon dioxide from the carboxylate. |

| [M+H-H₂O]⁺ | 157.01011 | Loss of water, likely from the carboxylic acid group.[4] |

| | [M+H-H₂O-CO]⁺ | 129.01511 | Subsequent loss of carbon monoxide.[4] |

Experimental Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation (LC-MS or Direct Infusion): a. Mobile Phase: A typical mobile phase for ESI is a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). b. Ion Source: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the instrument. c. Mass Analyzer: Acquire data in full scan mode over a range of m/z 50-500. For fragmentation studies (MS/MS), select the molecular ion (m/z 173 or 175) as the precursor and apply collision energy to induce fragmentation.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value to confirm the elemental formula. Analyze the fragmentation pattern to support the proposed structure.

Integrated Workflow and Data Validation

The confident identification of 2,3-Difluoro-5-hydroxybenzoic acid relies on the convergence of all spectroscopic data. No single technique is sufficient. The following workflow illustrates the logical process of data integration and validation.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Safety and Handling

As a laboratory chemical, 2,3-Difluoro-5-hydroxybenzoic acid should be handled with appropriate care.

-

Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[2]

-

Precautions: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Wash hands thoroughly after handling.

-

Stability: The product is considered stable, and hazardous polymerization will not occur.[2]

References

- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

- Apollo Scientific. (2023, May 26). Safety Data Sheet: 2,3-Difluoro-5-hydroxybenzoic acid.

- PubChem. (n.d.). 2,3-difluoro-5-hydroxybenzoic acid. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.

Sources

A Technical Guide to the Solubility of 2,3-Difluoro-5-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

In the landscape of scientific research and pharmaceutical development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility and potential applications. For a compound like 2,3-Difluoro-5-hydroxybenzoic acid, a substituted aromatic carboxylic acid, its solubility profile across a spectrum of solvents dictates its path from laboratory synthesis to potential therapeutic application. This in-depth technical guide provides a comprehensive overview of the solubility of 2,3-Difluoro-5-hydroxybenzoic acid, offering a blend of theoretical principles, predictive analysis based on structurally similar compounds, and robust experimental protocols for its empirical determination. While specific quantitative solubility data for 2,3-Difluoro-5-hydroxybenzoic acid is not extensively available in public literature, this guide equips researchers with the necessary framework to predict, measure, and understand its behavior in various solvent systems.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of 2,3-Difluoro-5-hydroxybenzoic acid, featuring a carboxylic acid group (-COOH), a hydroxyl group (-OH), and two fluorine atoms (-F) on a benzene ring, provides key insights into its expected solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. The carboxylic acid and hydroxyl groups of 2,3-Difluoro-5-hydroxybenzoic acid can act as both hydrogen bond donors and acceptors. Therefore, moderate to good solubility is anticipated in these solvents. The presence of two electron-withdrawing fluorine atoms may slightly decrease the pKa of the carboxylic acid and hydroxyl groups, potentially influencing their interaction with protic solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents possess dipole moments but lack acidic protons. They can act as hydrogen bond acceptors. The hydroxyl and carboxylic acid protons of the solute can form hydrogen bonds with the oxygen or nitrogen atoms of these solvents, suggesting favorable solubility. Studies on similar compounds, such as mefenamic acid, have shown high solubility in dipolar aprotic solvents[1].

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The polar functional groups of 2,3-Difluoro-5-hydroxybenzoic acid will have weak interactions with nonpolar solvents, leading to an expectation of low solubility.

The interplay of these functional groups and their interactions with different solvent classes is a key determinant of the overall solubility profile.

Predictive Analysis Based on Analogous Compounds

In the absence of direct experimental data, examining the solubility of structurally related benzoic acid derivatives can provide valuable predictive insights.

-

Hydroxybenzoic Acids: Studies on 2-hydroxybenzoic acid (salicylic acid) have shown it to be more soluble in 1,4-dioxane and tetrahydrofuran than in various alcohols, esters, or ketones[2]. This suggests that the cyclic ether functionality provides a favorable environment for solvation.

-

Substituted Benzoic Acids: Research on benzoic acid and its nitro-derivatives indicates that solubility generally increases with temperature[3][4]. The order of solubility for these compounds was found to be highest in alcohols like methanol and ethanol, followed by other polar organic solvents, and lowest in water and nonpolar solvents like toluene[3][4].

Based on these observations, it is reasonable to hypothesize that 2,3-Difluoro-5-hydroxybenzoic acid will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols, with limited solubility in water and very low solubility in nonpolar hydrocarbons.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, empirical determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[5][6][7].

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Difluoro-5-hydroxybenzoic acid to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C for pharmaceutical applications.

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE) is recommended[6].

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 2,3-Difluoro-5-hydroxybenzoic acid in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS)[8].

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Anticipated Solubility Data and Interpretation

While specific experimental values are pending, a qualitative and semi-quantitative summary of the expected solubility of 2,3-Difluoro-5-hydroxybenzoic acid is presented below, based on the theoretical principles and data from analogous compounds.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to Good | Capable of hydrogen bonding with the carboxylic acid and hydroxyl groups. The fluorine atoms may slightly modulate this interaction. |

| Polar Aprotic | DMSO, DMF, Acetone | Good to High | Strong hydrogen bond acceptors, readily interacting with the -OH and -COOH protons of the solute. |

| Nonpolar | Hexane, Toluene | Low to Very Low | Lack of favorable intermolecular interactions with the polar functional groups of the solute. |

It is important to note that these are predictions. The actual experimental data may vary, and factors such as polymorphism of the solid material can also influence the measured solubility[6].

Visualizing Molecular Interactions

The differences in solubility can be attributed to the specific molecular interactions between 2,3-Difluoro-5-hydroxybenzoic acid and the solvent molecules.

Caption: Predicted intermolecular interactions driving solubility differences.

Practical Applications in Research and Development

A thorough understanding of the solubility of 2,3-Difluoro-5-hydroxybenzoic acid is crucial for several key applications:

-

Reaction Chemistry: Selecting an appropriate solvent is critical for achieving optimal reaction kinetics, yield, and purity during the synthesis and modification of this compound.

-

Purification: Solubility data is essential for developing effective crystallization and chromatography methods for purification.

-

Formulation Development: For potential pharmaceutical applications, solubility in aqueous and organic media is a primary factor in designing oral, topical, or parenteral formulations. Poor aqueous solubility is a common hurdle in drug development[9].

-

Analytical Method Development: Choosing the right solvent is fundamental for preparing stock solutions and standards for various analytical techniques.

Conclusion

While direct, quantitative solubility data for 2,3-Difluoro-5-hydroxybenzoic acid remains to be extensively published, this technical guide provides a robust framework for understanding and predicting its solubility behavior. By leveraging theoretical principles, drawing parallels with structurally similar compounds, and employing a validated experimental protocol like the shake-flask method, researchers can confidently determine the solubility of this compound in a range of solvents. This knowledge is indispensable for advancing research, enabling efficient process development, and unlocking the full potential of 2,3-Difluoro-5-hydroxybenzoic acid in various scientific and pharmaceutical applications.

References

-

Acree, W. E., Jr. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical & Engineering Data, 44(6), 1372-1374. [Link]

-

Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(5), 1596-1603. [Link]

-

Delgado, D. R., & Martínez, F. (2013). Solubility and solution thermodynamics of benzoic acid in some ethanol + water mixtures. Fluid Phase Equilibria, 360, 140-147. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Acrylate. In PubChem. Retrieved from [Link]

-

Raytor. (2023). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. [Link]

-

Glombitza, C., & Schmidt, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. In PubChem. Retrieved from [Link]

-

Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Al-Kasim, L., & Ghorab, M. (2017). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Pharmaceutical Innovation, 12(4), 346-354. [Link]

-

Wang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. RSC Advances, 9(28), 16124-16127. [Link]

-

Fakhree, M. A. A., et al. (2010). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 55(5), 1939-1942. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Sashiwa, H., et al. (2003). Solubility of chitin benzoic acid esters in selected organic solvents. Carbohydrate Polymers, 54(2), 245-248. [Link]

-

Acree, W. E., Jr. (2014). Summary of experimental solubility data of 4-hydroxybenzoic acid in... ResearchGate. [Link]

Sources

- 1. (PDF) Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents [academia.edu]

- 2. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. raytor.com [raytor.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. bmglabtech.com [bmglabtech.com]

Thermodynamic Architecture of Fluorinated Benzoic Acids

A Technical Guide to Solid-State and Solution-Phase Properties

Executive Summary

In medicinal chemistry and crystal engineering, the substitution of hydrogen with fluorine on a benzoic acid scaffold is a non-trivial modification.[1] It alters the thermodynamic landscape of the molecule—shifting acidity (pKa), modifying lipophilicity (logP), and drastically changing crystal lattice energy—without significantly increasing steric bulk.[1]

This guide analyzes the thermodynamic properties of mono-fluorinated benzoic acids (FBAs), focusing on the isomeric differences between 2-fluorobenzoic acid (ortho) , 3-fluorobenzoic acid (meta) , and 4-fluorobenzoic acid (para) . It provides actionable protocols for characterizing these properties, grounded in the principles of causality and self-validating experimental design.[1]

Part 1: The Fluorine Effect & Isomeric Divergence[1]

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond length (1.35 Å) closely mimics the C-O bond, making FBAs excellent bioisosteres for carboxylic acids and phenols.[1] However, the position of the fluorine atom dictates the thermodynamic behavior through two competing mechanisms:[1]

-

Inductive Effect (-I): Electron withdrawal through the sigma bond framework (stabilizes carboxylate anion).[1]

-

Resonance Effect (+R): Electron donation through

-orbital overlap (destabilizes carboxylate anion).[1]

The "Ortho Effect" Anomaly

While one might expect a linear trend in properties based on distance from the carboxyl group, 2-FBA exhibits distinct behavior due to the Ortho Effect .[1] The proximity of the fluorine to the carboxylic acid allows for intramolecular interactions and steric pressure that twist the carboxyl group out of coplanarity with the benzene ring, disrupting the standard intermolecular hydrogen-bonding networks found in benzoic acid crystals.[1]

Part 2: Solid-State Thermodynamics

The melting point (

Comparative Thermodynamic Data

The following table synthesizes experimental data, highlighting the stability of the para isomer compared to the ortho and meta forms.

| Compound | Position | Melting Point ( | pKa ( | Lattice Stability Note | |

| Benzoic Acid | - | 122 °C | 4.20 | -3227.0 | Reference Standard |

| 2-Fluorobenzoic | Ortho | 122–125 °C | 3.27 | -3080.0 | Destabilized lattice; strong acid |

| 3-Fluorobenzoic | Meta | 122–124 °C | 3.86 | N/A | Similar packing to ortho |

| 4-Fluorobenzoic | Para | 184 °C | 4.14 | -3063.8 | High Stability ; Symmetric packing |

Data Sources: Melting points and pKa values validated against NIST and Sigma-Aldrich datasets [1, 2]. Combustion enthalpies from experimentally verified calorimetry studies [3].

Technical Insight:

-

4-FBA (Para): The high melting point (184 °C) is attributed to its high symmetry, allowing efficient packing of Centrosymmetric Carboxylic Acid Dimers.[1] The lower heat of combustion (-3063.8 kJ/mol) compared to the ortho isomer confirms it is the thermodynamically most stable isomer.[1]

-

2-FBA (Ortho): Despite the strong C-F bond, the melting point is surprisingly low (similar to benzoic acid).[1] The fluorine atom at the ortho position interferes with dimer formation, often forcing the formation of less energetic "catemer" motifs or twisted dimers.[1]

Part 3: Solution Thermodynamics & Solubility[1][2]

The solubility of FBAs is not merely a function of "like dissolves like"; it is a thermodynamic cycle involving crystal lattice disruption and cavity formation.[1]

The Thermodynamic Cycle of Solvation

To understand why 4-FBA is often less soluble than 2-FBA despite being less polar, we must visualize the energy penalties.[1]

Figure 1: The Born-Haber cycle applied to solubility. The high lattice energy of 4-FBA acts as a barrier to dissolution, often making it the least soluble isomer in organic solvents despite its polarity.[1]

Acidity and Dissociation[2]

-

2-FBA (Strongest Acid, pKa 3.27): The inductive effect is maximized due to proximity.[1] Additionally, the intramolecular H-bond stabilizes the conjugate base (carboxylate anion) by "locking" the conformation.[1]

-

4-FBA (Weakest Acid, pKa 4.14): The fluorine is distant.[1] While it pulls electrons inductively (-I), its lone pairs can donate back into the ring (+R), partially negating the acidity gain.[1]

Part 4: Experimental Protocols

To generate high-quality thermodynamic data, specific protocols must be followed to avoid common artifacts like polymorphism or non-equilibrium saturation.[1]

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this to determine

-

Preparation: Add excess solid FBA (approx. 200 mg) to 10 mL of solvent (e.g., Ethanol, Water, Octanol) in a borosilicate glass vial.

-

Equilibration: Place in a temperature-controlled orbital shaker.

-

Setting: 25.0 ± 0.1 °C at 150 RPM.

-

Duration: Minimum 24 hours (48 hours recommended for 4-FBA due to high lattice energy).[1]

-

-

Filtration (Critical Step):

-

Pre-heat a glass syringe and 0.45 µm PTFE filter to the bath temperature (prevents precipitation during filtration).[1]

-

Draw supernatant and filter into a pre-weighed volumetric flask.

-

-

Quantification:

Protocol B: Enthalpy of Fusion via DSC

Use this to quantify lattice stability.[1]

-

Calibration: Calibrate DSC heat flow and temperature using Indium (

, -

Sample Prep: Weigh 2–4 mg of dried FBA into a Tzero aluminum pan. Hermetically seal (pinhole lid if sublimation is suspected, though hermetic is preferred for fusion).[1]

-

Ramp:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C (past the 184°C melt of 4-FBA).

-

-

Analysis: Integrate the endothermic peak.

-

Note: If the baseline shifts significantly after melting, check for sublimation/decomposition. 2-FBA may sublime before melting if not sealed tightly.[1]

-

Part 5: Implications for Drug Development[1]

Understanding these properties allows for rational decision-making in the "Design-Make-Test" cycle:

-

Bioavailability: If a drug candidate contains a 4-fluorophenyl moiety and suffers from poor solubility, moving the fluorine to the ortho position (2-FBA motif) will likely lower the melting point and increase solubility without changing the molecular weight.[1]

-

Salt Formation: 2-FBA derivatives, being more acidic (pKa ~3.3), will form stable salts with weaker bases than their 4-FBA counterparts.[1]

Decision Logic for Isomer Selection

Figure 2: Strategic selection of fluorine position based on thermodynamic requirements.

References

-

NIST Chemistry WebBook. 2-Fluorobenzoic acid & 4-Fluorobenzoic acid Thermochemical Data.[1] Standard Reference Data.[1][3][4] Link

-

Sigma-Aldrich. Product Specification: 2-Fluorobenzoic acid (445-29-4) & 4-Fluorobenzoic acid (456-22-4).Link[1]

-

Cox, J. D. (1980).[1] The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid.[1] National Bureau of Standards.[1] Link

-

BenchChem Technical Guides. Solubility of Benzoic Acid Derivatives: Protocols and Data.Link[1]

-

Perlovich, G. L., et al. (2006).[1] Thermodynamics of sublimation, crystal lattice energies, and crystal structures of racemates and enantiomers.[1] Journal of Pharmaceutical Sciences.[1]

Sources

A Comprehensive Technical Guide to 2,3-Difluoro-5-hydroxybenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-5-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring, ortho to each other and meta and para to the hydroxyl and carboxyl groups respectively, imparts unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and acidity. This technical guide provides a comprehensive literature review of 2,3-Difluoro-5-hydroxybenzoic acid, covering its synthesis, physicochemical properties, and reactivity. In the absence of extensive direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide reasoned predictions and insights. Potential applications, particularly in the realm of drug discovery, are also explored, highlighting its value as a scaffold for novel therapeutic agents.

Introduction: The Strategic Value of Fluorination in Aromatic Systems

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a parent compound. In the context of aromatic systems like benzoic acids, fluorination can:

-

Modulate Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of both carboxylic and phenolic groups, which can be critical for tuning pKa values to optimize drug absorption and distribution.

-

Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer half-life for drug candidates.

-

Influence Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets such as enzymes and receptors, thereby enhancing binding affinity and potency.

-

Alter Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a binding site.

2,3-Difluoro-5-hydroxybenzoic acid represents a particularly interesting scaffold due to the ortho-difluoro substitution pattern, which creates a distinct electronic and steric environment on the aromatic ring, offering unique opportunities for molecular design.

Synthesis of 2,3-Difluoro-5-hydroxybenzoic Acid: Plausible Synthetic Strategies

Strategy 1: From 2,3-Difluoroaniline

A common and effective method for the introduction of a hydroxyl group onto an aromatic ring is through the diazotization of an aniline derivative followed by hydrolysis.

Caption: Plausible synthetic route starting from 2,3-Difluoroaniline.

Experimental Protocol (Hypothetical):

-

Diazotization of 2,3-Difluoroaniline: 2,3-Difluoroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Hydrolysis to 2,3-Difluorophenol: The diazonium salt solution is then gently warmed, leading to the evolution of nitrogen gas and the formation of 2,3-difluorophenol.

-

Carboxylation: The resulting 2,3-difluorophenol can be carboxylated at the 5-position. A Kolbe-Schmitt reaction, involving treatment with a base (like sodium hydroxide) and then carbon dioxide under pressure and elevated temperature, would be a standard approach. However, regioselectivity could be an issue. A more controlled method would be ortho-lithiation directed by the hydroxyl group, followed by quenching with carbon dioxide. Given the existing fluorine substituents, directing the carboxylation specifically to the 5-position would require careful optimization of directing groups and reaction conditions.

A related approach involves the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which includes nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis[1]. A similar multi-step sequence starting from a suitable difluorinated precursor could be adapted.

Strategy 2: From 3-Hydroxybenzoic Acid

Direct fluorination of 3-hydroxybenzoic acid is challenging due to the harsh conditions and lack of regioselectivity. A more controlled approach would involve a multi-step synthesis.

Caption: Multi-step synthesis starting from 3-Hydroxybenzoic acid.

Experimental Protocol (Conceptual):

-

Protection: The hydroxyl and carboxylic acid groups of 3-hydroxybenzoic acid would likely require protection to prevent side reactions. The carboxylic acid could be converted to a methyl or ethyl ester, and the hydroxyl group could be protected with a suitable protecting group, such as a methoxymethyl (MOM) ether.

-

Directed Ortho-Metalation and Fluorination: The protected intermediate could then undergo directed ortho-metalation using a strong base like n-butyllithium. The ortho-directing capabilities of the protected hydroxyl group would favor lithiation at the 2-position. Quenching this lithiated species with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) would introduce the first fluorine atom.

-

Second Fluorination: A second directed ortho-metalation and fluorination step would be required to introduce the second fluorine atom at the 3-position. The regioselectivity of this step would be a critical challenge.

-

Deprotection and Hydrolysis: Finally, removal of the protecting groups and hydrolysis of the ester would yield the desired 2,3-difluoro-5-hydroxybenzoic acid.

Physicochemical Properties

While a complete experimental dataset for 2,3-difluoro-5-hydroxybenzoic acid is not available, some properties are known, and others can be reasonably predicted based on its structure and data from similar compounds.

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₇H₄F₂O₃ | - |

| Molecular Weight | 174.10 g/mol | - |

| Appearance | Powder | [2] |

| Melting Point | 180-185 °C | [2] |

| pKa (Carboxylic Acid) | Predicted: ~3.0 - 3.5 | The two electron-withdrawing fluorine atoms are expected to significantly increase the acidity compared to benzoic acid (pKa ≈ 4.2) and 3-hydroxybenzoic acid (pKa ≈ 4.08). |

| pKa (Phenolic Hydroxyl) | Predicted: ~8.5 - 9.5 | The fluorine atoms will also increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 10). |

| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone. | General solubility trends for benzoic acid derivatives. |

| Chemical Stability | Considered stable under normal conditions. | [2] |

Reactivity and Chemical Behavior

The reactivity of 2,3-difluoro-5-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the difluorinated aromatic ring.

Acidity and Salt Formation

As predicted, both the carboxylic acid and the phenolic hydroxyl group are more acidic than their non-fluorinated counterparts. This enhanced acidity facilitates the formation of stable carboxylate and phenoxide salts with appropriate bases. The increased acidity of the carboxylic acid can be advantageous in pharmaceutical formulations where salt formation is used to improve solubility and bioavailability.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will form the corresponding esters.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine will yield amides. Alternatively, direct coupling with amines using coupling agents like DCC or EDC is also a viable route.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo:

-

Etherification: Reaction with alkyl halides in the presence of a base will form ethers.

-

Esterification: Acylation with acid chlorides or anhydrides will produce phenyl esters.

-

Nucleophilic Aromatic Substitution (for Fluorine): While generally unreactive, activation of the hydroxyl group (e.g., conversion to a sulfonate ester) could potentially enable nucleophilic displacement of one of the adjacent fluorine atoms under harsh conditions.

Reactivity of the Aromatic Ring

The two fluorine atoms are strong deactivating groups for electrophilic aromatic substitution, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation challenging. The directing effects of the hydroxyl (ortho, para-directing) and carboxylic acid (meta-directing) groups, in combination with the deactivating fluorine atoms, would lead to complex regiochemical outcomes if such reactions were to proceed.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.

-

Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms.

-

Hydroxyl and Carboxyl Protons: Two broad singlets at lower field (δ > 9 ppm), which are typically exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the seven carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting large one-bond C-F coupling constants.

-

Carbonyl Carbon: A signal around 165-170 ppm.

-